molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1354972
CAS No.: 86718-01-6
M. Wt: 176.17 g/mol
InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.18 g/mol . It features an imidazo[1,2-a]pyridine core, a bicyclic structure combining imidazole and pyridine rings, with a methyl ester group at the 7-position. The compound is commercially available at 95% purity and has a melting point of 133–135°C . Its SMILES notation (COC(=O)C₁=CC₂=NC=CN₂C=C₁) and InChIKey (KYHRVKMXYXBEQN-UHFFFAOYSA-N) highlight its planar aromatic structure and ester functional group, which are critical for its reactivity and drug-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Condensation of 2-Aminopyridines with α-Haloketones

The classical and most widely employed method for synthesizing imidazo[1,2-a]pyridines, including methyl imidazo[1,2-a]pyridine-7-carboxylate, involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically proceeds via nucleophilic attack of the amino group on the haloketone, followed by cyclization to form the fused imidazo ring system.

  • Reaction conditions: The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) with potassium carbonate as a base to facilitate cyclization.
  • Yields: High yields (>80%) are commonly reported under reflux conditions.
  • Example: The methyl ester functionality can be introduced by using α-haloketones bearing ester groups or by subsequent esterification of the carboxylic acid derivative formed during synthesis.

Multicomponent and Tandem Reactions

Industrial and advanced laboratory syntheses often utilize multicomponent reactions (MCRs) and tandem cyclization strategies to improve efficiency and reduce steps.

  • Multicomponent reactions: These involve the simultaneous reaction of 2-aminopyridine, aldehydes or ketones, and isocyanides or other reagents to form the imidazo[1,2-a]pyridine core in a one-pot process.
  • Tandem cyclization: Sequential reactions such as nucleophilic substitution followed by intramolecular cyclization are employed to build the heterocyclic framework efficiently.
  • Catalysts: Transition metal catalysts (e.g., copper, iron, palladium) or metal-free oxidative conditions are used to promote these reactions.
  • Advantages: These methods offer shorter reaction times, higher atom economy, and often better regioselectivity.

Esterification and Functional Group Transformations

The methyl carboxylate group at the 7-position can be introduced or modified through esterification reactions or by starting from methyl ester-containing precursors.

  • Hydrolysis and re-esterification: Starting from this compound, hydrolysis under acidic conditions (e.g., HCl at 50°C for 64 hours) yields the corresponding carboxylic acid, which can be re-esterified if needed.
  • Direct synthesis: Using α-haloketones with ester groups allows direct formation of the methyl ester during cyclization.

Detailed Procedure Examples

Method Starting Materials Reaction Conditions Catalysts/Reagents Yield (%) Notes
Condensation of 2-aminopyridine with α-bromoketone 2-Aminopyridine, α-bromomethyl acetate Reflux in DMF, K2CO3 base Potassium carbonate >80 Classic method, high regioselectivity
Multicomponent reaction 2-Aminopyridine, aldehyde, isocyanide One-pot, ionic liquid catalyst, CsF-Celite Ionic liquids, CsF-Celite 75-90 Efficient, mild conditions, easy workup
Hydrolysis of methyl ester This compound 37% HCl, 50°C, 64 h Hydrochloric acid ~100 Converts ester to acid, high yield
Tandem cyclization Preformed imidazo[1,2-a]pyridine derivatives Reflux in benzene, Dean-Stark trap HSCH2COOH (mercaptoacetic acid) 85-90 Used for amide derivatives, water removal critical

Analytical and Structural Confirmation Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR are critical for confirming the regiochemistry and substitution pattern. Methyl ester protons typically resonate at δ 3.9–4.1 ppm, while aromatic protons appear between δ 7.5–9.0 ppm.
  • Mass Spectrometry (HRMS): Confirms molecular weight and purity.
  • FT-IR Spectroscopy: Carbonyl stretching vibrations around 1700 cm⁻¹ confirm ester functionality.
  • X-ray Crystallography: Single-crystal X-ray diffraction provides precise molecular geometry, confirming the planar imidazo[1,2-a]pyridine core and the orientation of the carboxylate group.

Research Findings and Optimization Notes

  • Regioselectivity: Electrophilic substitution and metal-catalyzed cross-coupling reactions allow selective functionalization at C-3, C-6, or C-8 positions, which can be adapted for methyl ester introduction or modification.
  • Catalyst choice: Copper and palladium catalysts are effective for substitution reactions, while metal-free photocatalysis is explored for oxidation steps.
  • Crystallization: Slow evaporation from hexane/ethyl acetate mixtures promotes high-quality single crystals, essential for structural studies.
  • Electron-withdrawing groups: Substituents such as nitro or trifluoromethyl groups influence reactivity and can be introduced via bromination and Suzuki-Miyaura coupling to diversify the compound library.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Tuberculosis Activity

Methyl imidazo[1,2-a]pyridine-7-carboxylate and its derivatives have shown significant promise as anti-tuberculosis agents. Recent studies indicate that imidazo[1,2-a]pyridine analogues exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds including methyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mycobacterium tuberculosis (Mtb) strains, indicating their potential as effective treatments for resistant TB strains .

Table 1: Anti-TB Activity of Imidazo[1,2-a]pyridine Compounds

CompoundMIC (μM)Activity Against
Compound 60.004Replicating Mtb
Compound 18≤0.006MDR and XDR strains
Compound 3112.8 nmol/Lc-Met inhibition

1.2 Anticancer Properties

In addition to its anti-TB applications, this compound has been investigated for its anticancer properties. One study highlighted its role as a c-Met kinase inhibitor, which is critical in cancer progression and drug resistance. The compound exhibited significant inhibition of cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for novel anticancer drugs .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of methyl imidazo[1,2-a]pyridine derivatives have provided insights into optimizing their pharmacological profiles. Researchers have synthesized various analogues and assessed their biological activities against different targets. For example, modifications to the carboxylate group have been linked to enhanced potency against TB .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Carboxamide substitutionIncreased potency against Mtb
Aromatic ring variationsEnhanced selectivity for cancer cells

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including iron-catalyzed denitration and copper-catalyzed aerobic oxidative reactions. These techniques allow for the efficient production of diverse analogues with potential pharmacological activities .

Case Studies

4.1 Case Study: Anti-TB Efficacy

A recent study conducted high-throughput screening of a library of imidazo[1,2-a]pyridine compounds against Mtb. The results identified several lead compounds with low MIC values and favorable pharmacokinetic profiles in animal models, supporting their progression into further preclinical studies .

4.2 Case Study: Anticancer Mechanism Exploration

Another investigation focused on the mechanism by which methyl imidazo[1,2-a]pyridine derivatives inhibit c-Met signaling pathways in cancer cells. The findings revealed that these compounds not only inhibited c-Met activity but also affected downstream signaling cascades critical for tumor growth and metastasis .

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine core is highly versatile, allowing modifications at multiple positions. Below is a detailed comparison of methyl imidazo[1,2-a]pyridine-7-carboxylate with structurally related analogs:

Structural Analogs with Varying Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance References
This compound C₉H₈N₂O₂ 176.18 7-COOCH₃ Antiviral, anti-inflammatory
Ethyl imidazo[1,2-a]pyridine-7-carboxylate C₁₀H₁₀N₂O₂ 190.20 7-COOCH₂CH₃ (ethyl ester) Improved lipophilicity
Imidazo[1,2-a]pyridine-7-carboxylic acid C₈H₆N₂O₂ 162.15 7-COOH (free carboxylic acid) Enhanced solubility for salt formation
7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 7-OCH₃, 2-COOH Potential kinase inhibition

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester in the parent compound offers synthetic flexibility (e.g., hydrolysis to the carboxylic acid), whereas the free acid form (CAS 648423-85-2) may improve aqueous solubility for formulation .
  • Substituent Position : Modifications at the 2- or 3-positions (e.g., aryl groups) often enhance binding affinity to biological targets, as seen in derivatives like methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (CAS 33829-05-9, C₁₅H₁₂N₂O₂), which is explored in kinase inhibitor studies .

Boronated Derivatives for Cross-Coupling Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-7-carboxylate (C₁₅H₁₉BN₂O₄, MW 302.14 g/mol) incorporates a boronate ester at the 3-position, enabling Suzuki-Miyaura cross-coupling reactions. This derivative is pivotal for synthesizing aryl- or heteroaryl-functionalized analogs for drug discovery .

Nitrophenyl and Halogenated Derivatives

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate (C₁₆H₁₃N₃O₄): The electron-withdrawing nitro group at the 8-position enhances electrophilic reactivity, making it a candidate for antitubercular agents .
  • Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate (C₁₅H₁₀ClFN₂O₂, CAS 875577-65-4): Halogenation improves metabolic stability and target selectivity, particularly in antimicrobial applications .

Key Trends :

  • Lipophilicity : Longer alkyl chains (e.g., ethyl esters) increase LogP, enhancing membrane permeability but reducing solubility .
  • Reactivity : Boronated derivatives serve as intermediates for diverse functionalizations , while nitro/halogen groups enable electrophilic substitutions .

Biological Activity

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

This compound exhibits a range of biochemical interactions that influence various metabolic pathways. It has been shown to inhibit specific enzymes, thereby altering metabolic flux and affecting cellular processes.

Table 1: Enzymatic Interactions

Enzyme TargetEffect on ActivityReference
Cyclooxygenase (COX)Inhibition of prostaglandin production
Various metabolic enzymesAltered metabolic pathways

2. Cellular Effects

The compound's effects vary significantly depending on the cell type. In cancer cells, it has been noted to induce apoptosis characterized by nuclear condensation and fragmentation. This suggests its potential as an anti-cancer agent.

Case Study: Apoptosis Induction in Cancer Cells

In laboratory studies, this compound was administered to various cancer cell lines, resulting in a marked increase in apoptosis markers compared to control groups. The compound demonstrated IC50 values indicative of effective cytotoxicity.

The biological activity of this compound involves multiple mechanisms:

  • Enzyme Inhibition : The compound binds to enzymes like COX, inhibiting their activity and reducing inflammatory responses.
  • Metabolic Pathway Modulation : It influences various metabolic pathways by interacting with cofactors and transporters, affecting cellular homeostasis.

4. Pharmacological Activities

This compound has been investigated for several pharmacological applications:

Table 2: Pharmacological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation via COX inhibition
AntimycobacterialEffective against Mycobacterium tuberculosis

5. Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives. Modifications in the chemical structure can significantly enhance biological activity and selectivity against specific targets.

SAR Findings

Research indicates that variations in functional groups attached to the imidazo[1,2-a]pyridine scaffold can lead to improved potency against various diseases:

  • Hydroxyl Groups : Presence of -OH groups enhances antiproliferative activity.
  • Carboxamide Modifications : These modifications have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.004 μM .

6. Case Studies in Antimycobacterial Activity

Recent investigations into the antimycobacterial properties of this compound highlight its potential in treating tuberculosis:

  • Study Overview : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv.
  • Results : Compounds exhibited MIC values ranging from 0.003 to 0.05 μM against replicating bacteria, indicating strong efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl imidazo[1,2-a]pyridine-7-carboxylate?

  • The synthesis often involves tandem cyclization reactions or functionalization of preformed imidazo[1,2-a]pyridine scaffolds. For example, similar derivatives are synthesized via nucleophilic substitution or condensation reactions using potassium carbonate in DMF to facilitate cyclization . Ethyl ester analogs (e.g., ethyl 8-(4-nitrophenyl) derivatives) are prepared via multi-step procedures involving reflux conditions and column chromatography for purification .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound derivatives?

  • Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For instance, studies on ethyl 8-(4-nitrophenyl) analogs revealed planar imidazo[1,2-a]pyridine cores with carboxylate groups twisted at ~55° from the mean plane, validated by Bruker SMART CCD detectors and SAINT software . Hydrogen-bonding networks and intermolecular interactions (e.g., C–H⋯O) are also mapped to confirm packing motifs .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR identifies substituent positions and regiochemistry. For example, methyl ester protons resonate at δ ~3.9–4.1 ppm, while aromatic protons in the imidazo[1,2-a]pyridine scaffold appear between δ 7.5–9.0 ppm . Mass spectrometry (HRMS) confirms molecular weight, and FT-IR verifies carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • These compounds exhibit antiviral, antibacterial, and anti-inflammatory properties. Structurally related drugs (e.g., Zolpidem) target GABA receptors, while nitro- or trifluoromethyl-substituted analogs show enhanced bioactivity against cancer cells (e.g., IC₅₀ values <20 μM in HepG2 and MCF-7 assays) .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the C-3, C-6, or C-8 positions of the imidazo[1,2-a]pyridine core?

  • Electrophilic substitution : Electron-rich positions (C-3) are modified using halogenation or metal-catalyzed cross-coupling. For example, bromine at C-8 is introduced via NBS in DCM .
  • Hydrazination : Diethyl azodicarboxylate (DEAD) in acetonitrile selectively functionalizes C-2 or C-3, with yields >90% for methyl- or bromo-substituted derivatives .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Slow evaporation of hexane/ethyl acetate (3:1 v/v) solutions promotes single-crystal growth. Weak intermolecular interactions (e.g., C–H⋯O) stabilize the lattice, as observed in ethyl 8-(2,4-dichlorophenyl) analogs . Non-covalent interactions are further analyzed via Hirshfeld surfaces to optimize crystallization conditions .

Q. How do electron-withdrawing groups (EWGs) influence the reactivity of imidazo[1,2-a]pyridine derivatives?

  • EWGs (e.g., –NO₂, –CF₃) enhance electrophilicity at adjacent positions, facilitating nucleophilic attacks. For instance, bromine at C-7 increases susceptibility to Suzuki-Miyaura coupling, yielding biaryl derivatives with >85% efficiency . Substituent effects are quantified using Hammett σ constants or DFT calculations .

Q. What tandem reactions enable the synthesis of hybrid imidazo[1,2-a]pyridine-chalcone conjugates?

  • Microwave-assisted Claisen-Schmidt condensation couples imidazo[1,2-a]pyridine aldehydes with acetophenones in ethanol, catalyzed by In(OTf)₃. Products are characterized via ¹³C-NMR and tested for antikinetoplastid activity (e.g., IC₅₀ <10 μM against Leishmania) .

Q. How are computational methods applied to predict bioactivity or reaction pathways?

  • Molecular docking identifies binding affinities for targets like kinase enzymes. DFT calculations optimize transition states for cyclization steps, while Hirshfeld analysis maps intermolecular interactions to guide crystal engineering .

Q. Methodological Notes

  • Synthesis Optimization : Use K₂CO₃ in DMF for cyclization (85–95% yield) .
  • Purification : Silica gel chromatography (hexane/ethyl acetate) removes by-products .
  • Bioactivity Screening : MTT assays on HepG2/MCF-7 cells with IC₅₀ determination via nonlinear regression .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRVKMXYXBEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568150
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-01-6
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Methyl 2-aminopyridine-4-carboxylate (10.0 g, 66 mmol, 1.0 equiv) in EtOH (150 ml) was added NaHCO3 (11.1 g, 132 mmol, 2.0 equiv) followed by chloroacetaldehyde (13.0 ml, 99 mmol, 1.5 equiv). The mixture was refluxed for 2 h. Solvents were removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The resulting precipitate was washed with Et2O and recrystallised from MeOH/Et2O to afford 8.4 g of product. 1H NMR (400 MHz, DMSO-d6): 8.66 (1H, d), 8.16 (2H, s), 7.80 (1H, s), 7.33 (1H, d), 3.90 (3H, s). MS: [M+H]+ 177.
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-isonicotinic acid methyl ester (1 eq.) and chloroacetaldehyde (45% w/w in water) (4.5 eq.) in ethanol was added NaHCO3 (1.7 eq.). The reaction mixture was refluxed for 15 h and the solvents removed under reduced pressure. The residue was partitioned between water and EtOAc, the organic layer was washed with a saturated aqueous solution of Na2CO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 100/0 to 98/2) to afford imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester.
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Synthesis routes and methods III

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A mixture of 1.31 parts of 2-bromo-1,1-diethoxyethane, 10 parts of water and 1.5 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 1 hours. The mixture was poured onto 50 parts of water and the whole was neutralized with potassium carbonate. Then there were added successively 5 parts of sodium hydrogen carbonate and 3 parts of methyl 2-amino-4-pyridinecarboxylate. The reaction mixture was stirred and heated for 15 minutes at 55° C. in an oil-bath. After 30 minutes, gas-evolution had ceased and the mixture was cooled. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in 2,2'-oxybispropane. The product was filtered off and dried, yielding 2.9 parts (82.3%) of methyl imidazo-[1,2-a]pyridine-7-carboxylate; mp. 143.2° C. (intermediate 13).
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